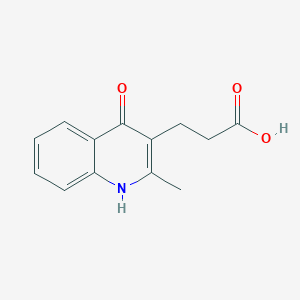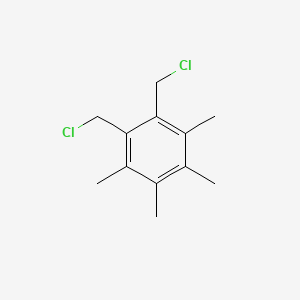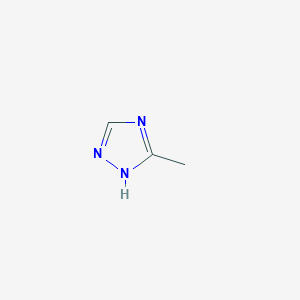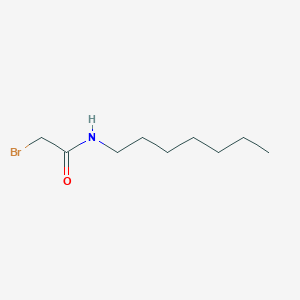
2-Bromo-n-heptylacetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bromoacetamide derivatives is a topic of interest due to their potential pharmacological applications. Paper describes the synthesis of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, which was achieved with good yield and characterized by various spectroscopic techniques. Similarly, paper discusses the regioselective dibromohydration of N-(2-alkynylaryl)acetamide, which is a related compound, and highlights the importance of the acetamino group in the synthesis process. The synthesis is metal-free and proceeds under mild conditions, indicating a potentially efficient method for producing such compounds.
Molecular Structure Analysis
The molecular structure of bromoacetamide derivatives is crucial for understanding their biological activity. In paper , the structure of the synthesized compound was confirmed by X-ray diffraction (XRD) studies, revealing an orthorhombic crystal structure with specific intermolecular interactions that stabilize the crystal. These interactions were further analyzed using Hirshfeld surfaces and two-dimensional fingerprint plot analysis. The molecular structure is a key factor in the drug design process, as it influences the interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of bromoacetamide derivatives can be complex and is influenced by the presence of functional groups and the overall molecular framework. Paper investigates the reaction mechanism of 2-Bromo-N,N-dimethyl-2,2-diphenylacetamide with sodium methoxide, concluding that it proceeds via a radical-anion radical chain process. This insight into the reaction mechanism can be valuable for designing new synthetic routes and understanding the stability of such compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoacetamide derivatives are determined by their molecular structure and are important for their application as drugs. Paper synthesizes a series of 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives and characterizes them using various spectroscopic methods. The antidepressant and anticonvulsant activities of these compounds were evaluated, demonstrating the significance of their physicochemical properties in relation to their biological activity.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways
- Metabolic pathways in different species : A study by Carmo et al. (2005) explored the metabolism of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a compound structurally related to bromoacetamides. They found species-specific metabolic pathways in humans, monkeys, dogs, rabbits, rats, and mice, which may inform the metabolic behavior of 2-Bromo-n-heptylacetamide.
Synthesis and Chemical Transformation
Synthesis of hybrid scaffolds : Nazir et al. (2018) Nazir et al. (2018) synthesized 2-bromo-N-phenyl/arylacetamides as part of creating new compounds with potential antidiabetic properties. This demonstrates the utility of bromoacetamides in the synthesis of medically relevant compounds.
Regioselective dibromohydration : The work by Qiu et al. (2017) describes a method for the regioselective dibromohydration of N-(2-alkynylaryl)acetamide, which may be applicable to compounds like 2-Bromo-n-heptylacetamide for synthesizing specific derivatives.
Biological Activities and Applications
Antifungal and Antibiofilm Activity : Research by De Melo et al. (2020) on 2-bromo-N-phenylacetamide showed significant antifungal and antibiofilm activity against Cryptococcus neoformans, suggesting potential medical applications for bromoacetamides in treating fungal infections and biofilm-associated issues.
Anticonvulsant and Antidepressant Activity : The study by Xie et al. (2013) synthesized derivatives of 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide and found them to have anticonvulsant and antidepressant activities in animal models.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-N-heptylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO/c1-2-3-4-5-6-7-11-9(12)8-10/h2-8H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIDKUUEELNQKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280015 | |
| Record name | 2-bromo-n-heptylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-n-heptylacetamide | |
CAS RN |
5463-16-1 | |
| Record name | NSC15101 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-n-heptylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


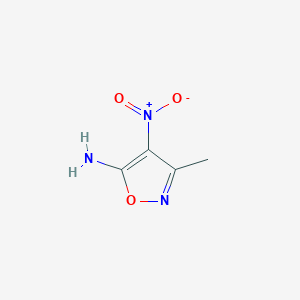
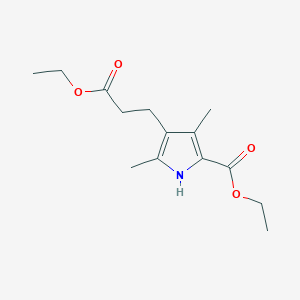
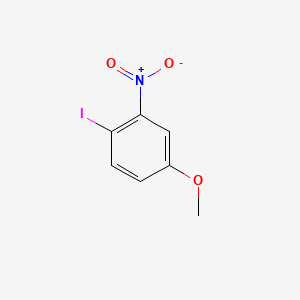


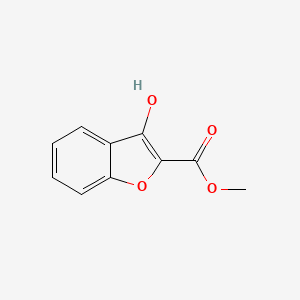
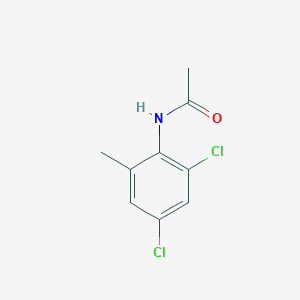
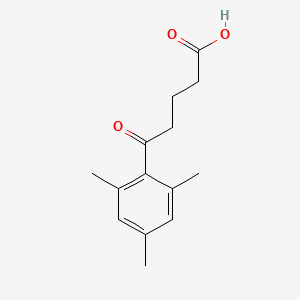
![Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B1296071.png)
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole](/img/structure/B1296075.png)
